4-(4-N,N-Diethylaminophenylazo)aniline
Description
Structure
3D Structure
Properties
CAS No. |
34295-45-9 |
|---|---|
Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C16H20N4/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4,17H2,1-2H3 |
InChI Key |
GJHHSJRCUUFBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 N,n Diethylaminophenylazo Aniline and Its Derivatives
Classical Coupling Reactions for Azo Chromophore Formation
The cornerstone of synthesizing 4-(4-N,N-Diethylaminophenylazo)aniline and other azo dyes is the azo coupling reaction. This process involves two key steps: the diazotization of a primary aromatic amine and the subsequent electrophilic substitution reaction of the resulting diazonium salt with an electron-rich coupling agent.
Diazotization of Aniline (B41778) Derivatives and Coupling Reactions
The initial step in the synthesis is the conversion of a primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is performed at low temperatures, generally between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing. The resulting diazonium salt is a potent electrophile.
The second stage is the coupling reaction, where the diazonium salt reacts with an activated aromatic compound. This coupling partner is typically an electron-rich species, such as a phenol (B47542) or an aniline derivative. The electron-donating groups on the coupling agent, like the hydroxyl group in phenols or the amino group in anilines, activate the aromatic ring towards electrophilic attack by the diazonium ion. The coupling reaction is an electrophilic aromatic substitution.
Specific Reaction Pathways for this compound Synthesis
To synthesize this compound, one of two primary classical routes can be envisioned, depending on the commercially available starting materials.
Route A: Diazotization of p-Phenylenediamine (B122844) and Coupling with N,N-Diethylaniline
In this pathway, p-phenylenediamine is the starting primary aromatic amine. It undergoes diazotization of one of its amino groups in the presence of sodium nitrite and a mineral acid at low temperatures to form the corresponding mono-diazonium salt. This intermediate is then reacted with N,N-diethylaniline, which serves as the electron-rich coupling partner. The diethylamino group of N,N-diethylaniline is a strong activating group and directs the incoming diazonium salt to the para position, resulting in the formation of this compound.
Route B: Diazotization of a Derivative of 4-Aminodiethylaniline and Coupling with Aniline
Alternatively, a derivative of 4-amino-N,N-diethylaniline can be diazotized. In this scenario, the diethylamino-substituted aniline derivative is treated with sodium nitrite and acid to form the diazonium salt. This electrophile then couples with aniline. The amino group of aniline directs the substitution to the para position, yielding the final product, this compound.
Advanced Synthetic Strategies for Substituted Analogues
While classical methods are robust, advanced synthetic strategies offer pathways to novel substituted analogues of this compound with tailored properties. These methods often focus on greener reaction conditions, improved yields, and the introduction of diverse functional groups.
One advanced approach involves the direct oxidation of aromatic amines. This method can bypass the need for traditional diazotization and coupling steps. For instance, the use of catalysts like copper acetate (B1210297) in conjunction with palladium salts has been shown to facilitate the oxidative coupling of anilines to form azo compounds under solvent-free conditions. This strategy could be adapted for the synthesis of substituted this compound derivatives by employing appropriately substituted aniline precursors.
Furthermore, the use of microreactor technology presents a modern approach to azo dye synthesis. Microreactors offer enhanced control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing the exothermic nature of diazotization and the instability of diazonium salts. This technology can lead to higher yields and purity of the final product.
Combinatorial synthesis is another powerful tool for generating libraries of substituted azo dyes. By systematically varying the aniline and coupling components on a solid phase or in a well-plate format, a large number of derivatives can be synthesized and screened for desired properties. This high-throughput approach is valuable for discovering new azo dyes with specific applications.
Purification and Isolation Techniques in Academic Synthesis
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and inorganic salts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and is determined experimentally.
Column Chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. For azo dyes, silica (B1680970) gel or alumina (B75360) are common stationary phases. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation and collection as purified fractions.
Filtration and Washing are fundamental steps in the isolation process. After precipitation or crystallization, the solid product is collected by vacuum filtration using a Büchner funnel. The solid is then washed with a suitable solvent to remove any remaining soluble impurities.
Yield Optimization and Scalability Considerations for Laboratory Research
Optimizing the yield and considering the scalability of the synthesis are crucial aspects of laboratory research. Several factors can be manipulated to maximize the product yield.
Reaction Conditions:
Temperature: Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the diazonium salt.
pH: The pH of the reaction medium is important for both the diazotization and coupling steps. Diazotization is carried out in a strongly acidic medium, while the coupling reaction is often more efficient under mildly acidic to neutral conditions.
Stoichiometry: Precise control of the molar ratios of the reactants (amine, sodium nitrite, acid, and coupling agent) is essential for achieving high yields and minimizing side reactions.
Catalysts: The use of phase-transfer catalysts can be explored to improve the reaction rate and yield, especially in biphasic reaction systems.
Structural Elucidation and Advanced Spectroscopic Characterization of 4 4 N,n Diethylaminophenylazo Aniline
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of 4-(4-N,N-Diethylaminophenylazo)aniline is characterized by absorption bands corresponding to its primary amine (-NH₂), tertiary amine (-NEt₂), azo (-N=N-), and substituted benzene (B151609) ring moieties. While a specific experimental spectrum is not publicly available, the expected characteristic vibrations can be predicted based on established correlation tables and data from similar structures. bas.bg
Key functional group vibrations include:
N-H Stretching: The primary amine group (-NH₂) typically exhibits two distinct bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl groups (-CH₂-CH₃) will produce strong absorptions in the 2975-2850 cm⁻¹ range.
N=N Stretching: The azo group stretching vibration is often weak in the infrared spectrum due to the symmetry of the bond, but it is typically observed in the 1450-1400 cm⁻¹ range. Its signal can sometimes be obscured by or coupled with aromatic ring vibrations.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the two phenyl rings give rise to several sharp, medium-to-strong bands in the 1610-1450 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the aromatic C-N bonds are expected in the 1360-1250 cm⁻¹ range.
The following table summarizes the anticipated FT-IR absorption bands and their corresponding vibrational modes for the molecule.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |
| 2975 - 2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂CH₃) |
| 1610 - 1450 | C=C Ring Stretch | Aromatic Ring |
| 1450 - 1400 | N=N Stretch | Azo Group |
| 1360 - 1250 | C-N Stretch | Aromatic Amine |
Hydrogen bonding plays a significant role in the vibrational spectrum of this compound, particularly affecting the primary amine (-NH₂) group. In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···N type can form between the primary amine of one molecule and the nitrogen atoms (either from another amine or the azo group) of a neighboring molecule. nih.govresearchgate.net
This interaction causes the N-H stretching bands to broaden and shift to lower frequencies (a bathochromic shift) compared to their positions in a dilute solution with a non-polar solvent. nih.govresearchgate.net The magnitude of this shift provides an indication of the strength of the hydrogen bonding. The study of these spectral shifts in various solvents can offer insights into the solute-solvent interactions and the compound's behavior in different chemical environments. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, as well as advanced 2D techniques, a complete structural assignment can be achieved.
The ¹H NMR spectrum provides information about the different chemical environments of protons in the molecule. For this compound, distinct signals are expected for the protons of the ethyl groups, the two aromatic rings, and the primary amine.
Diethylamino Group Protons: The N,N-diethyl group will show two signals corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons. The -CH₃ protons will appear as a triplet due to coupling with the adjacent two -CH₂ protons, likely in the δ 1.1-1.3 ppm range. The -CH₂ protons will appear as a quartet due to coupling with the three -CH₃ protons, expected further downfield around δ 3.3-3.5 ppm due to the deshielding effect of the adjacent nitrogen atom.
Aromatic Protons: The eight aromatic protons on the two different phenyl rings will resonate in the δ 6.5-8.0 ppm region. The protons on the ring bearing the -NH₂ group and those on the ring with the -NEt₂ group will have different chemical shifts due to the differing electronic effects of these substituents. Both rings are para-substituted, which would typically lead to two sets of doublets for each ring, appearing as an AA'BB' system. The strong electron-donating nature of the amino groups will shift the ortho and meta protons upfield relative to unsubstituted benzene.
Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can vary significantly (δ 3.5-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. tau.ac.il
The predicted ¹H NMR data are summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
|---|---|---|
| ~1.2 | Triplet (t) | -N(CH₂CH₃)₂ |
| ~3.4 | Quartet (q) | -N(CH₂CH₃)₂ |
| ~4.0 (broad) | Singlet (s) | -NH₂ |
| 6.6 - 7.9 | Multiplets (m) | Aromatic Protons |
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom, providing valuable information about the carbon skeleton. wikipedia.org The molecule this compound contains several distinct carbon environments.
Aliphatic Carbons: The ethyl group carbons will appear in the upfield, aliphatic region of the spectrum. The terminal methyl carbon (-CH₃) is expected around δ 12-15 ppm, while the methylene carbon (-CH₂) attached to the nitrogen will be further downfield, around δ 44-47 ppm.
Aromatic Carbons: The aromatic carbons resonate in the δ 110-155 ppm range. oregonstate.edulibretexts.org Due to symmetry in the para-substituted rings, four signals are expected for each ring. However, some signals may overlap. The carbons directly attached to the nitrogen atoms (ipso-carbons) will be the most downfield due to the deshielding effect of the nitrogen. The carbon attached to the primary amine is expected around δ 148-152 ppm, and the carbon attached to the diethylamino group would be in a similar range. The quaternary carbons linked to the azo bridge are also expected to be significantly downfield. The other aromatic carbons (ortho and meta to the substituents) will have their chemical shifts influenced by the strong electron-donating character of the amino and diethylamino groups.
The predicted ¹³C NMR chemical shifts are presented in the following table.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~13 | -N(CH₂CH₃)₂ |
| ~45 | -N(CH₂CH₃)₂ |
| 110 - 155 | Aromatic & Quaternary Carbons |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment of all signals and confirmation of the molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show a clear correlation between the methyl triplet and the methylene quartet of the ethyl groups. It would also establish the connectivity between adjacent protons on each of the aromatic rings, helping to assign the signals within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton signal to the carbon signal to which it is directly attached. This would definitively assign the ¹³C signals for the ethyl carbons and all protonated aromatic carbons.
Together, these advanced NMR techniques provide a comprehensive and definitive map of the molecular structure of this compound, complementing the information derived from 1D NMR and FT-IR spectroscopy. ipb.pt
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₆H₂₀N₄), the molecular weight is approximately 284.39 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 284.
The fragmentation of this molecule is anticipated to follow pathways characteristic of aromatic azo compounds and N,N-dialkylanilines. The fragmentation process is initiated by the ionization of the molecule, followed by the cleavage of its weakest bonds and rearrangement reactions.
Key expected fragmentation pathways include:
Azo Bond Cleavage: The N=N bond is a common site for fragmentation. Cleavage at this bond can result in several key fragments. Homolytic cleavage could lead to the formation of the N,N-diethylphenylenediamine radical cation (m/z 148) and the aminophenyl radical cation (m/z 92).
Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the N,N-diethylamino group, this would involve the loss of a methyl radical (•CH₃), leading to a significant fragment at m/z 269 (M-15). This fragment is stabilized by the nitrogen atom.
Cleavage within the Diethylamino Group: Further fragmentation can occur, such as the loss of an ethyl radical (•C₂H₅) to yield a fragment at m/z 255 (M-29).
Ring Fragmentation: The aniline (B41778) portion of the molecule can undergo fragmentation typical of aromatic amines, including the loss of neutral molecules like hydrogen cyanide (HCN), which would result in a fragment at m/z 65 from the aminophenyl cation (m/z 92 - 27).
The predicted fragmentation data is summarized in the interactive table below.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 284 | [C₁₆H₂₀N₄]⁺˙ | Molecular Ion (M⁺˙) |
| 269 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical from a diethylamino group |
| 148 | [C₁₀H₁₄N₂]⁺˙ | Cleavage of the N=N bond; N,N-diethylphenylenediamine radical cation |
| 120 | [C₈H₁₀N]⁺ | Fragment from N,N-diethylaniline portion |
| 92 | [C₆H₆N]⁺ | Cleavage of the N=N bond; aminophenyl cation |
X-ray Diffraction Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on molecular conformation, bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been found in the searched databases, its solid-state characteristics can be inferred from crystallographic studies of analogous molecules. researchgate.net
The solid-state conformation of this compound is expected to be non-planar. Due to steric hindrance between the ortho-hydrogens of the two phenyl rings, there will be a significant twist around the N=N azo bridge and the C-N bonds connecting the rings. The dihedral angle between the two aromatic rings is typically found to be substantial in similar structures to minimize steric repulsion. researchgate.netresearchgate.net The diethylamino group itself will adopt a conformation that minimizes steric strain, likely with the ethyl groups oriented away from the phenyl ring. Bond lengths and angles would be expected to conform to standard values for sp²-hybridized carbons in the aromatic rings and for the azo linkage.
In the crystalline lattice, molecules of this compound would be packed in a manner that maximizes stabilizing intermolecular forces. The packing would likely be dominated by van der Waals forces and potential C—H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring of a neighboring molecule. researchgate.net Furthermore, the primary amine (-NH₂) group is a hydrogen bond donor, while the azo nitrogens and the tertiary amine nitrogen can act as hydrogen bond acceptors. This could lead to the formation of N—H···N hydrogen bonds, linking the molecules into more complex one-, two-, or three-dimensional networks, which would significantly influence the crystal packing. nih.gov
The azo group (-N=N-) can exist in two geometric isomers: trans (E) and cis (Z). In the solid crystalline state, azo compounds almost invariably adopt the more thermodynamically stable trans configuration. The trans isomer allows the bulky phenyl groups to be positioned on opposite sides of the N=N double bond, which minimizes steric hindrance. researchgate.net The cis isomer is sterically crowded and less stable. X-ray diffraction analysis would unambiguously determine the isomer present in the crystal by measuring the C-N=N-C torsion angle, which would be close to 180° for the trans isomer. dntb.gov.ua
Electronic Structure and Advanced Optical Properties of 4 4 N,n Diethylaminophenylazo Aniline
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy is a primary tool for investigating the electronic properties of molecules like 4-(4-N,N-diethylaminophenylazo)aniline. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones.
The electronic absorption spectrum of azobenzene (B91143) and its derivatives is typically defined by two characteristic bands in the UV-visible region. libretexts.orgresearchgate.net
π→π Transitions:* A high-intensity absorption band, typically found in the UV or near-visible region, is assigned to the π→π* transition. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the extensive conjugated system of the molecule. For push-pull azobenzenes, this band is significantly red-shifted into the visible region and is responsible for their intense color. acs.org
n→π Transitions:* A much lower intensity absorption band, often observed as a shoulder on the main absorption peak, is attributed to the n→π* transition. libretexts.orgyoutube.com This involves promoting an electron from a non-bonding (n) orbital, primarily located on the nitrogen atoms of the azo group (-N=N-), to an antibonding π* orbital. youtube.com This transition is symmetry-forbidden, which accounts for its characteristically low molar absorptivity compared to the allowed π→π* transition. youtube.com
The presence of the strong electron-donating N,N-diethylamino group significantly modulates these transitions, enhancing the intensity and shifting the π→π* band to longer wavelengths.
The strong absorption band in the visible region for this compound is not a simple π→π* transition but is more accurately described as an intramolecular charge transfer (ICT) band. nih.govnih.gov In this "push-pull" system, the N,N-diethylamino group acts as the electron donor, and the electron-withdrawing phenylazo group serves as the acceptor.
Upon absorption of light, a significant redistribution of electron density occurs, where electron density is transferred from the donor end of the molecule to the acceptor end. researchgate.net This creates a highly polar excited state with a much larger dipole moment than the ground state. This ICT character is responsible for the dye's intense color and its sensitivity to the solvent environment. rsc.org
Azobenzene derivatives, including push-pull systems, are well-known for undergoing efficient trans-cis photoisomerization upon irradiation. researchgate.net The absorbed photon energy is primarily channeled into inducing this structural change rather than being released through fluorescence. Consequently, most azobenzene-based dyes are characterized by very low fluorescence quantum yields. The excited state is rapidly deactivated through non-radiative pathways like isomerization, leading to short fluorescence lifetimes. researchgate.net
Solvatochromic Behavior and Solvent-Solute Interactions
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a large difference in dipole moment between their ground and excited states, such as push-pull dyes.
The solvatochromic behavior of a dye is dictated by how the solvent stabilizes the ground and excited states of the molecule.
Positive Solvatochromism (Bathochromic Shift): This is characterized by a shift of the absorption maximum to a longer wavelength (a red shift) as the polarity of the solvent increases. For a push-pull molecule like this compound, the excited state is significantly more polar than the ground state due to intramolecular charge transfer. Polar solvents will therefore stabilize the excited state more effectively than the ground state. This reduces the energy gap between the two states, resulting in the absorption of lower-energy (longer wavelength) light. researchgate.net This is the typically expected behavior for this class of dyes.
Negative Solvatochromism (Hypsochromic Shift): This involves a shift of the absorption maximum to a shorter wavelength (a blue shift) with increasing solvent polarity. This occurs when the ground state is more polar than the excited state and is thus preferentially stabilized by polar solvents, increasing the energy gap for the electronic transition.
The table below illustrates the positive solvatochromism of a representative push-pull azo dye, N,N-dimethyl-4-(4-nitrophenylazo)aniline, which is structurally similar to the title compound. The absorption maximum (λmax) shifts to longer wavelengths as the solvent polarity, indicated by the ET(30) value, increases.
| Solvent | ET(30) (kcal/mol) | λmax (nm) |
|---|---|---|
| Cyclohexane | 30.9 | 461 |
| Toluene | 33.9 | 470 |
| Chloroform | 39.1 | 489 |
| Acetone | 42.2 | 482 |
| Acetonitrile | 45.6 | 489 |
| Methanol | 55.4 | 490 |
Data is representative for the analogous compound N,N-dimethyl-4-(4-nitrophenylazo)aniline and is used for illustrative purposes. researchgate.net
In some cases, push-pull dyes can exhibit a more complex behavior known as a reversal in solvatochromism, where the trend shifts from positive to negative (or vice versa) across a range of solvents. iku.edu.trresearchgate.net This phenomenon has been observed in certain azo dyes and other related structures. mdpi.comnih.gov
The mechanism for this reversal is often attributed to a change in the dominant type of solvent-solute interaction. nih.gov
In non-polar and polar aprotic solvents, the solvatochromic shifts are mainly governed by non-specific interactions, such as the solvent's polarizability and dipolarity, which stabilize the highly polar ICT excited state, leading to positive solvatochromism. mdpi.com
In polar protic solvents (like alcohols or water), specific interactions, particularly hydrogen bonding, can become dominant. If the ground state of the dye molecule is a better hydrogen bond acceptor than the excited state, the protic solvent could disproportionately stabilize the ground state. This increased stabilization of the ground state would widen the energy gap to the excited state, leading to a hypsochromic (blue) shift and a reversal from the trend observed in aprotic solvents. iku.edu.trmdpi.com
Another explanation considers the equilibrium between two different resonance structures of the dye, such as a neutral benzenoid form and a charge-separated quinonoid form. researchgate.netresearchgate.net Less polar solvents may favor the benzenoid structure, which exhibits positive solvatochromism. In contrast, highly polar or protic solvents might stabilize a more dipolar quinonoid-like ground state, which could then lead to negative solvatochromism. researchgate.net The point at which this change occurs is often referred to as the "reversal point". For some dyes, this reversal occurs in solvents with an ET(30) value around 45 kcal/mol. iku.edu.trmdpi.com
Theoretical and Computational Investigations of 4 4 N,n Diethylaminophenylazo Aniline
Quantum Chemical Calculations
The electronic structure and properties of 4-(4-N,N-Diethylaminophenylazo)aniline have been extensively studied using a variety of quantum chemical methods. These computational approaches provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Ground and Excited State Geometries
Density Functional Theory (DFT) has become a cornerstone for predicting the molecular structures of azobenzene (B91143) derivatives in both their ground (S₀) and excited electronic states (S₁). By employing functionals such as B3LYP with basis sets like 6-31G(d), researchers can accurately calculate key geometric parameters.
Interactive Table: Representative DFT-Calculated Geometric Parameters for a Push-Pull Azobenzene Analogue
| Parameter | Ground State (S₀) | First Excited State (S₁) |
| N=N Bond Length (Å) | ~1.25 | ~1.30 |
| C-N Bond Length (Å) | ~1.42 | ~1.38 |
| C-N=N Bond Angle (°) | ~114 | ~120 |
| C-N-N-C Dihedral Angle (°) | ~180 (trans) | ~90-120 |
Note: The data presented is illustrative for a typical push-pull azobenzene and may vary for the specific title compound.
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions that give rise to its characteristic color. These calculations typically predict two main absorption bands for azobenzene derivatives: a strong π→π* transition in the UV-visible region and a weaker, often symmetry-forbidden, n→π* transition at longer wavelengths. qnl.qa
The "push-pull" nature of this molecule, with the electron-donating diethylamino group and the electron-accepting amino group, leads to a significant intramolecular charge transfer (ICT) character in the π→π* transition. This ICT results in a red-shift of the absorption maximum compared to unsubstituted azobenzene. TD-DFT calculations, often performed with functionals like CAM-B3LYP, can accurately predict the energies and oscillator strengths of these transitions. qnl.qa
Interactive Table: Illustrative TD-DFT Predicted Electronic Transitions for a Push-Pull Azobenzene Analogue
| Transition | Wavelength (nm) | Oscillator Strength (f) | Character |
| S₀ → S₁ | ~450-500 | ~0.01 - 0.1 | n→π |
| S₀ → S₂ | ~380-420 | > 0.5 | π→π (ICT) |
Note: The data is a representative example and the exact values for this compound would depend on the specific computational methodology and solvent environment.
Semi-Empirical Molecular Orbital Methods (e.g., CNDO/S, AM1)
While less accurate than DFT, semi-empirical methods like CNDO/S (Complete Neglect of Differential Overlap/Spectroscopic) and AM1 (Austin Model 1) offer a computationally less expensive way to study the electronic properties of large molecules. These methods have been historically used to gain qualitative insights into the electronic spectra of dyes. nih.gov
CNDO/S, for instance, is specifically parameterized to reproduce electronic transition energies and has been used to study the solvatochromic shifts in similar dye molecules. nih.gov AM1 is more focused on ground-state properties like heats of formation and geometries but can provide a foundational understanding of the molecule's structure. nih.gov While modern research predominantly relies on DFT and TD-DFT for higher accuracy, these semi-empirical methods laid the groundwork for the computational study of such systems.
Modeling of Spectroscopic Phenomena
Computational modeling extends beyond static properties to simulate the dynamic behavior of molecules, such as their response to solvents and light.
Computational Prediction of Solvatochromic Shifts
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a prominent feature of push-pull azo dyes. This phenomenon can be computationally modeled by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into DFT and TD-DFT calculations. qnl.qa
For this compound, the significant charge transfer character of its π→π* transition suggests that the excited state is more polar than the ground state. Consequently, polar solvents are expected to stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maximum as solvent polarity increases. Computational models can quantify these shifts by calculating the electronic transition energies in different solvent environments, providing valuable insights into the solute-solvent interactions. mdpi.commdpi.com
Simulation of Photoisomerization Pathways and Energy Barriers
The hallmark of azobenzenes is their ability to undergo reversible photoisomerization between the trans and cis isomers. Computational methods are crucial for elucidating the mechanisms of this process, which can occur via two primary pathways: rotation around the N=N double bond or an in-plane inversion of one of the nitrogen atoms. acs.orgnih.gov
For push-pull azobenzenes, theoretical studies suggest that the photoisomerization from the more stable trans isomer to the cis isomer predominantly occurs through a rotational pathway following excitation to the S₁ (n→π) or S₂ (π→π) state. nih.govacs.org By mapping the potential energy surfaces of the ground and excited states, computational chemists can identify the minimum energy paths for isomerization and calculate the associated energy barriers. These simulations provide a detailed picture of the dynamics of this light-induced molecular motion, which is fundamental to the function of azobenzene-based molecular switches and motors. nih.govchemrxiv.org
Computational chemistry provides significant insights into the structural and electronic properties of this compound, a molecule characterized by its donor-acceptor ("push-pull") architecture. This section details the theoretical understanding of its conformational landscape, charge transfer characteristics, and intermolecular interactions through molecular dynamics and quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis reveals the three-dimensional arrangement of atoms and the energetically preferred shapes of a molecule. For this compound, the key degrees of freedom are the torsional angles around the central azo bridge (-N=N-) and the orientation of the phenyl rings.
The geometry of azo dyes is largely defined by the dihedral angles between the aromatic rings and the central C−N=N−C plane. Computational studies on structurally similar aromatic azo compounds and Schiff bases indicate that the trans isomer is generally the most stable conformation. nih.gov The molecule is not entirely planar; the phenyl rings are typically twisted with respect to the azo bridge. nih.gov This twisting is a balance between the stabilizing effect of π-conjugation, which favors planarity, and the steric hindrance between the rings and their substituents.
Density Functional Theory (DFT) calculations on analogous molecules help to quantify these angles. The dihedral angle between the two aromatic rings in similar substituted benzylideneaniline (B1666777) compounds can vary significantly, with values reported from around 8° to over 60°, depending on the specific substituents and crystal packing forces. nih.gov For this compound, a significant twist is expected. The C-N=N-C torsion angle is typically close to 180° in the stable trans configuration.
| Parameter | Description | Typical Calculated Value |
| Dihedral Angle (Ring 1 / Ring 2) | The angle between the planes of the diethylaminophenyl ring and the aniline (B41778) ring. | 10° - 45° |
| Torsion Angle (C-N=N-C) | The torsion angle defining the geometry of the central azo bridge. | ~177-180° (trans isomer) |
| Dihedral Angle (Et₂N-Phenyl) | The angle between the diethylamino group plane and the phenyl ring to which it is attached. | ~1-10° |
Note: The values in this table are representative, based on computational studies of structurally similar push-pull aromatic molecules.
The "push-pull" nature of this compound, featuring the electron-donating N,N-diethylamino group and the electron-accepting azo-aniline moiety, gives rise to a significant intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com This process involves the transfer of electron density from the highest occupied molecular orbital (HOMO), primarily localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor part. nih.gov
This charge transfer significantly alters the electronic structure of the molecule in the excited state, leading to a large change in the dipole moment. acs.org The efficiency and energy of the ICT are influenced by the conformation of the molecule; a more planar geometry in the excited state can enhance the charge transfer. mdpi.com Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in characterizing these excited states, calculating their energies, and visualizing the redistribution of electron density. polimi.it The ICT character is a key factor in the dye's color and solvatochromic properties, where the absorption wavelength shifts with solvent polarity.
| Property | Description | Computational Finding |
| HOMO Localization | Region of the molecule contributing most to the highest occupied molecular orbital. | Primarily on the N,N-diethylaminophenyl (donor) moiety. |
| LUMO Localization | Region of the molecule contributing most to the lowest unoccupied molecular orbital. | Primarily on the azo-aniline (acceptor) moiety. |
| Excited State Dipole Moment | The dipole moment of the molecule after photoexcitation to the ICT state. | Significantly larger than the ground-state dipole moment. |
| Electronic Transition | The nature of the primary electronic transition responsible for visible absorption. | π → π* with strong charge-transfer character. polimi.it |
Note: This table summarizes general findings for push-pull azo dyes investigated through computational methods.
In the solid state or in aggregates, molecules of this compound interact through non-covalent forces. These interactions dictate the crystal packing and can influence the material's bulk properties.
π-π Stacking: The electron-rich aromatic rings are prone to π-π stacking interactions. nih.gov These interactions occur when the planes of the aromatic rings of adjacent molecules align, typically in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. nih.gov The typical distance for such interactions is between 3.3 and 3.8 Å. These stacking forces are crucial for the formation of ordered molecular assemblies. nih.gov
Hydrogen Bonding: The aniline moiety contains an amine group (-NH₂) that can act as a hydrogen bond donor. The nitrogen atoms of the azo bridge (-N=N-) and the diethylamino group can act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds (N-H···N), which can link molecules into chains or more complex three-dimensional networks, providing stability to the crystal structure. rsc.org
| Interaction Type | Participating Groups | Typical Geometry/Distance |
| π-π Stacking | Phenyl rings of adjacent molecules. | Interplanar distance of 3.3 - 3.8 Å. |
| Hydrogen Bonding | Donor: Aniline (-NH₂)Acceptor: Azo (-N=N-) or Diethylamino (-NEt₂) nitrogens. | N-H···N distance of ~2.9 - 3.2 Å. |
| C-H···π Interactions | Donor: Aromatic or ethyl C-H groupsAcceptor: π-system of a phenyl ring. | H···π centroid distance of ~2.5 - 2.9 Å. |
Note: The data represents typical ranges for these types of non-covalent interactions observed in crystals of similar organic molecules.
Research Applications in Advanced Materials and Chemical Probes
Integration into Optoelectronic Devices (Academic Research Perspective)
The photoresponsive nature of 4-(4-N,N-Diethylaminophenylazo)aniline makes it a candidate for integration into various optoelectronic devices. Research has focused on harnessing its ability to absorb light and undergo structural changes to influence electronic properties at a molecular level.
Dye-Sensitized Solar Cells (DSSCs) and Photo-to-Current Conversion Studies
In the field of solar energy, azo dyes like this compound are investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). These cells offer a promising alternative to traditional silicon-based photovoltaics. The fundamental principle of a DSSC involves a dye adsorbed onto the surface of a wide-bandgap semiconductor, typically Titanium Dioxide (TiO₂), which is responsible for light absorption and subsequent electron injection. researchgate.net
The operational mechanism begins when the dye molecule absorbs photons from sunlight, causing an electron to be excited from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). For efficient photo-to-current conversion, the dye's LUMO must be at a higher energy level than the semiconductor's conduction band. This energy alignment facilitates the rapid injection of the excited electron from the dye into the TiO₂. The injected electrons then travel through the semiconductor to an external circuit, generating an electric current. The dye molecule, now in an oxidized state, is regenerated by an electrolyte, completing the circuit. The efficiency of DSSCs is influenced by factors such as the dye's light-harvesting efficiency, the rate of electron injection, and the suppression of back-reactions. rsc.orgnih.gov
Surface Adsorption and Interfacial Structure on Metal Oxides (e.g., TiO₂)
The efficiency of DSSCs is critically dependent on the adsorption of the dye onto the semiconductor surface. researchgate.net The interaction between the dye and the metal oxide not only anchors the sensitizer (B1316253) but also dictates the pathway and efficiency of electron transfer. mdpi.com For this compound and its derivatives, the mode of binding to the TiO₂ surface is a key area of study. The aniline (B41778) group, or other specifically introduced anchoring groups like pyridyl or carboxylate, can form stable bonds with the titanium atoms on the TiO₂ surface. researchgate.netnih.gov
Development of Photoresponsive Molecular Switches
The core of this compound is an azobenzene (B91143) unit, a classic example of a photochromic molecule. nih.gov This class of molecules can exist in two distinct isomeric forms, a stable trans state and a metastable cis state. The transformation between these two states can be triggered by light of specific wavelengths. Typically, irradiation with UV light induces a trans-to-cis isomerization, while visible light can reverse the process. researchgate.net
This reversible photoisomerization forms the basis of a molecular switch. nih.govresearchgate.net When integrated into materials or devices, this switching capability can be used to control properties like conductivity, color, or surface wettability. nih.gov For instance, the change in molecular geometry and dipole moment between the trans and cis isomers of this compound can alter the electronic properties of a surface or material it is part of. researchgate.net This opens up possibilities for its use in developing light-controlled electronic components, optical data storage, and smart surfaces where properties can be toggled on demand using light. nih.gov
Development as Chemical Probes and Sensors in Research
The sensitivity of the electronic structure of this compound to its local environment makes it a valuable tool in analytical and physical chemistry research.
Use as Solvatochromic Polarity Probes in Academic Studies
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. "Push-pull" molecules like this compound, with their permanent dipole moment that increases upon electronic excitation, are excellent solvatochromic probes. rsc.org
When the molecule absorbs light, its electron density shifts from the electron-donating diethylamino group (the "push" part) to the electron-accepting end (the "pull" part). In polar solvents, the excited state is more stabilized by solvent dipoles than the ground state. This differential stabilization lowers the energy of the excited state, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift) as solvent polarity increases. rsc.org This sensitivity allows researchers to use the dye to measure the micropolarity of various environments, such as within polymers or biological systems. nih.govnih.govrsc.org By observing the spectral shifts, one can gain insight into the local chemical environment on a molecular scale. researchgate.net
Below is a data table illustrating the solvatochromic behavior of a representative push-pull azo dye in different solvents.
| Solvent | Polarity Index (ET(30)) | Absorption Max (λmax, nm) |
|---|---|---|
| Hexane | 31.0 | 410 |
| Toluene | 33.9 | 425 |
| Dichloromethane | 40.7 | 450 |
| Acetone | 42.2 | 455 |
| Ethanol | 51.9 | 470 |
| Water | 63.1 | 485 |
Application as Reagents for Anionic Surfactant Detection in Analytical Research
In analytical chemistry, azo dyes are utilized in spectrophotometric methods for the determination of surfactants. researchgate.net The detection of anionic surfactants, which are widely used in detergents and industrial products, is of significant environmental and industrial importance. nih.gov The method often involves the formation of an ion-pair between a cationic dye and the anionic surfactant. nih.govgoogle.com
In an acidic medium, the aniline nitrogen of this compound can be protonated, converting the molecule into a cation. This cationic form can then electrostatically interact with an anionic surfactant molecule to form a neutral ion-pair complex. nih.gov This complex is typically soluble in a nonpolar organic solvent (like chloroform), whereas the original water-soluble cationic dye is not. nih.gov By extracting the complex into the organic phase and measuring its color intensity with a spectrophotometer, the concentration of the anionic surfactant in the original aqueous sample can be quantified. nih.govresearchgate.net The intensity of the color in the organic layer is directly proportional to the amount of the surfactant present. nih.gov
Exploration in Protease Activity Sensing (related Dabsyl compound)
The structural motif of this compound is closely related to dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride), a well-known chromophoric quenching agent used in the design of fluorescent probes for protease activity. While direct studies employing this compound in protease sensing are not extensively documented, the principles underlying the use of related dabsyl compounds provide a strong basis for its potential application in this area.
Proteases are a class of enzymes that catalyze the breakdown of proteins and peptides. Their activity is crucial in numerous biological processes, and aberrant protease activity is often associated with various diseases, making them important diagnostic and therapeutic targets. rsc.org The development of sensitive and selective methods for detecting protease activity is therefore of significant interest.
One common strategy for designing protease sensors involves the use of Förster Resonance Energy Transfer (FRET). rsc.org In a typical FRET-based protease assay, a peptide substrate is synthesized to contain a fluorophore and a quencher molecule. When the probe is intact, the quencher is in close proximity to the fluorophore, leading to the suppression of its fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, resulting in a restoration of fluorescence that can be measured to quantify enzyme activity. rsc.org
The dabsyl group, and by extension, structurally similar azo dyes like this compound, can function as efficient quenchers in such FRET pairs. For instance, 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL) is a commonly used quencher in conjunction with the fluorescent donor 5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid (EDANS) in synthetic peptide substrates for HIV-1 protease. rsc.org The cleavage of the peptide substrate by the protease leads to an increase in the fluorescence emission of EDANS. rsc.org
The effectiveness of these azo dyes as quenchers stems from the significant overlap between their absorption spectrum and the emission spectrum of the donor fluorophore. This spectral overlap allows for efficient non-radiative energy transfer from the excited fluorophore to the quencher.
Table 1: Key Components of a FRET-Based Protease Assay
| Component | Function | Example |
| Fluorophore (Donor) | Emits light upon excitation. | EDANS (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) |
| Quencher (Acceptor) | Absorbs the energy from the fluorophore, preventing light emission. | DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) |
| Peptide Substrate | A specific amino acid sequence recognized and cleaved by the target protease. | Custom-synthesized peptides |
| Protease | The enzyme of interest that cleaves the peptide substrate. | HIV-1 protease, Caspases |
Given the structural similarity and the shared chromophoric azobenzene core, this compound is a promising candidate for use as a quencher in the development of novel FRET-based protease probes. Its diethylamino group may offer altered solubility and electronic properties compared to the dimethylamino group in DABCYL, potentially allowing for the fine-tuning of the probe's characteristics. Further research into synthesizing and characterizing peptide substrates functionalized with this compound would be necessary to fully evaluate its potential in protease activity sensing.
Role in Supramolecular Assemblies and Self-Assembled Systems
The azobenzene moiety within this compound provides a versatile platform for its incorporation into supramolecular assemblies and self-assembled systems. The ability of the azobenzene group to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths makes it a valuable component for creating dynamic and responsive materials.
Investigations into Molecular Recognition and Host-Guest Chemistry
Host-guest chemistry, a fundamental concept in supramolecular chemistry, involves the formation of a complex between a host molecule with a cavity and a guest molecule that fits within it. This interaction is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Cyclodextrins (CDs), a family of cyclic oligosaccharides, are common host molecules due to their hydrophobic inner cavity and hydrophilic outer surface. rsc.org The hydrophobic cavity of CDs can encapsulate various guest molecules, including azobenzene derivatives, in aqueous solutions. The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest molecule.
While specific studies on the host-guest chemistry of this compound are not abundant, extensive research on similar azobenzene derivatives provides a strong indication of its potential behavior. For example, the interaction between azobenzene and its derivatives with α-, β-, and γ-cyclodextrins has been thoroughly investigated. acs.org The stoichiometry and binding affinity of the resulting host-guest complexes can be determined using techniques such as UV-visible spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org
The inclusion of an azobenzene derivative within a cyclodextrin (B1172386) cavity can influence its photoisomerization behavior. The confined environment of the host can either facilitate or hinder the trans-to-cis or cis-to-trans isomerization, depending on the relative stability of each isomer within the cavity. rsc.org For instance, it has been observed that for some azobenzene derivatives, the cis isomer fits more tightly into the β-cyclodextrin cavity than the trans form. rsc.org
Table 2: Comparison of Cyclodextrin Properties
| Cyclodextrin Type | Number of Glucose Units | Cavity Diameter (Å) | Potential for Inclusion of Azobenzene Derivatives |
| α-Cyclodextrin | 6 | 4.7 - 5.3 | May form less stable complexes due to smaller cavity size. |
| β-Cyclodextrin | 7 | 6.0 - 6.5 | Commonly forms stable 1:1 complexes with azobenzene derivatives. |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 | Can encapsulate larger guest molecules or form 1:2 complexes. rsc.org |
The diethylamino and aniline functionalities of this compound could also participate in specific interactions with the host molecule, further influencing the stability and geometry of the resulting supramolecular complex.
Formation of Ordered Assemblies and Polymeric Structures
The principles of self-assembly can be utilized to construct ordered structures from molecular building blocks. Molecules that possess both hydrophilic and hydrophobic segments can self-assemble in aqueous solutions to form various morphologies, such as micelles, vesicles, and bilayers.
By incorporating this compound into a polymer structure, for example as an end-group, it is possible to create amphiphilic macromolecules. Such polymers, bearing the hydrophobic azobenzene dye at one end and a hydrophilic polymer chain, could self-assemble into higher-order structures. The formation of these assemblies would be driven by the hydrophobic interactions of the azobenzene moieties.
Furthermore, the photoisomerization of the azobenzene unit can be used to control the assembly and disassembly of these structures. Irradiation with UV light would induce the trans-to-cis isomerization, making the azobenzene unit more polar and potentially disrupting the hydrophobic interactions that hold the assembly together. Subsequent irradiation with visible light would reverse the process, allowing for the reformation of the ordered structure.
While direct examples of polymeric structures based on this compound are limited, the concept has been demonstrated with other azobenzene-containing polymers. For instance, polymers with azobenzene side chains have been shown to form ordered, liquid-crystalline phases. nih.gov
Responsive Supramolecular Systems (e.g., pH-, light-responsive)
The combination of the photoresponsive azobenzene core and the pH-sensitive aniline group makes this compound an excellent candidate for the construction of multi-responsive supramolecular systems.
Light-Responsive Systems: As previously discussed, the reversible trans-cis photoisomerization of the azobenzene unit is a key feature for creating light-responsive materials. This property can be harnessed in host-guest systems with cyclodextrins to create photoswitchable molecular shuttles or to control the release of a guest molecule from the cyclodextrin cavity. For example, if the trans isomer forms a stable complex with the cyclodextrin and the cis isomer does not, irradiation with UV light could trigger the release of the guest.
pH-Responsive Systems: The aniline group in this compound is a weak base and can be protonated at acidic pH. This protonation would significantly alter the electronic properties and polarity of the molecule, which can in turn affect its self-assembly behavior or its interaction with a host molecule. For example, supramolecular vesicles formed from an azobenzene-containing amphiphile have been shown to undergo morphological changes in response to pH variations. nih.gov
The combination of pH and light responsiveness allows for the development of sophisticated supramolecular systems with dual-control mechanisms. For instance, a system could be designed where light is used to trigger a change in the assembly, and pH is used to lock or unlock this change. Such multi-responsive systems have potential applications in areas like controlled drug delivery, sensing, and molecular machinery. nih.govbeilstein-journals.org
Future Research Directions and Emerging Trends
Exploration of Novel Derivatives with Tailored Electronic Properties
The synthesis of new derivatives of 4-(4-N,N-Diethylaminophenylazo)aniline is a key area of future research, with a focus on tailoring their electronic and optical properties for specific applications. By strategically modifying the molecular structure, researchers aim to fine-tune characteristics such as absorption and emission wavelengths, nonlinear optical (NLO) responses, and photo-isomerization behavior.
One promising approach involves the introduction of various substituents on the aromatic rings. For instance, incorporating stronger electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) character of the molecule, leading to shifts in its absorption spectrum and enhanced NLO properties. The synthesis of a series of push-pull dyes based on pyrene (B120774) as the electron donor has demonstrated that modifying the electron-donating and accepting moieties can lead to compounds with negative solvatochromism and high thermal stability. mdpi.com Theoretical studies on other push-pull systems have also shown that the nature of the donor and acceptor groups profoundly affects the electronic and optoelectronic properties. mdpi.com
Furthermore, the synthesis of derivatives with extended π-conjugated systems is another avenue of exploration. Extending the conjugation length can lead to materials with absorption in the near-infrared (NIR) region, which is highly desirable for applications in telecommunications and photothermal therapy. Research on other organic chromophores has shown that extending the π-system can effectively tune the electronic properties.
The table below summarizes potential synthetic modifications and their expected impact on the electronic properties of this compound derivatives.
| Modification Strategy | Expected Impact on Electronic Properties | Potential Applications |
| Introduction of stronger donor/acceptor groups | Enhanced ICT, red-shifted absorption, increased NLO response | Nonlinear optics, optical data storage |
| Extension of π-conjugation | Bathochromic shift to NIR region, smaller bandgap | Telecommunications, photothermal therapy |
| Incorporation of heterocyclic rings | Altered electronic structure, improved charge transport | Organic electronics, sensors |
| Attachment of bulky side groups | Increased solubility, prevention of aggregation | Solution-processable devices |
Advanced Spectroscopy for Real-Time Dynamics
Understanding the ultrafast photophysical and photochemical processes in this compound and its derivatives is crucial for optimizing their performance in various applications. Advanced spectroscopic techniques with femtosecond time resolution are instrumental in unraveling the real-time dynamics of processes like photo-isomerization and intersystem crossing.
Femtosecond transient absorption spectroscopy is a powerful tool to study the excited-state dynamics of azo compounds. arxiv.org This technique allows for the direct observation of the formation and decay of transient species, providing insights into the isomerization mechanism, which can occur via rotation or inversion pathways. acs.org Studies on related push-pull molecules have utilized this technique to investigate charge-transfer and isomerization reactions, revealing the influence of solvent polarity and viscosity on the excited-state lifetimes. rsc.orgnih.gov The photoisomerization dynamics of azobenzene (B91143) derivatives have been shown to occur on the ultrafast timescale, often involving conical intersections between potential energy surfaces. uni-kiel.de
Time-resolved fluorescence spectroscopy, including fluorescence up-conversion, can provide complementary information about the emissive excited states and their decay pathways. For push-pull systems, these studies can elucidate the nature of the charge-transfer state and the kinetics of its relaxation.
The application of these advanced spectroscopic techniques will enable a detailed understanding of the structure-dynamics relationship in this compound derivatives, paving the way for the rational design of molecules with optimized photoswitching properties.
Integration with Nanomaterials for Enhanced Performance
The integration of this compound and its derivatives with nanomaterials offers a promising route to develop hybrid materials with enhanced functionalities. The unique optical and electronic properties of the azo dye can be coupled with the distinct characteristics of nanomaterials, such as plasmonic nanoparticles and graphene, to create synergistic effects.
Surface-enhanced Raman scattering (SERS) is a prime example of this synergy. By adsorbing the azo dye onto plasmonic nanoparticle arrays, such as silver or gold, the Raman signal can be dramatically amplified, enabling ultra-sensitive detection. The enhancement is attributed to the localized surface plasmon resonance of the nanoparticles. beilstein-journals.org The design of SERS substrates with controlled nanoparticle size, shape, and arrangement is an active area of research to maximize the enhancement factor. frontiersin.orgnih.gov
Furthermore, the covalent or non-covalent functionalization of graphene and its derivatives with azo compounds can lead to novel photoresponsive materials. Graphene oxide, with its abundant functional groups, provides a versatile platform for grafting azo molecules. mdpi.com Such hybrid materials could find applications in light-driven actuators, photoswitches, and high-density solar thermal storage. mdpi.com The photoisomerization of the azo moiety can induce changes in the mechanical or electronic properties of the graphene sheet. The development of amine-functionalized cobalt-iron oxide nanoparticles has also been explored for the removal of anionic azo dyes from water, showcasing the potential of magnetic nanoparticles in environmental applications. rsc.org
The table below lists various nanomaterials and the potential benefits of their integration with this compound.
| Nanomaterial | Integration Strategy | Potential Benefits and Applications |
| Silver/Gold Nanoparticles | Adsorption on nanoparticle arrays | SERS-based chemical and biological sensing |
| Graphene/Graphene Oxide | Covalent/non-covalent functionalization | Photoresponsive composites, actuators, energy storage |
| Carbon Nanotubes | Covalent attachment of azo moieties | Photo-switchable electronic devices |
| Quantum Dots | Förster Resonance Energy Transfer (FRET) | Photoswitchable fluorescence, bio-imaging |
Development of Multi-Responsive Systems
A growing trend in materials science is the development of "smart" materials that can respond to multiple external stimuli. Incorporating this compound into polymer matrices is a promising strategy to create multi-responsive systems where the material properties can be controlled by light, temperature, and pH.
Photo-responsive polymers can be synthesized by copolymerizing monomers containing the azo dye with other functional monomers. The photo-isomerization of the azo unit can induce conformational changes in the polymer chains, leading to macroscopic effects such as changes in solubility, viscosity, or shape. For example, hydrogels containing azobenzene derivatives have been shown to exhibit photo-induced swelling or shrinking. nih.gov
By combining the photo-responsive nature of the azo dye with thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM), dual-responsive systems can be created. The lower critical solution temperature (LCST) of PNIPAM can be modulated by the photo-isomerization of the azo moiety, allowing for precise control over the polymer's phase transition. researchgate.net Similarly, incorporating pH-sensitive groups can add another layer of responsiveness. For instance, copolymers of N-isopropylacrylamide with a vanillin (B372448) derivative have been shown to exhibit both thermo- and pH-responsive behavior. nih.gov
The development of such multi-responsive systems opens up possibilities for a wide range of applications, including controlled drug delivery, smart coatings, and soft robotics.
Computational Design and Prediction of New Materials
Computational modeling, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), plays an increasingly vital role in the design and prediction of new materials based on this compound. These theoretical methods provide valuable insights into the electronic structure, spectroscopic properties, and photochemical behavior of molecules, guiding experimental efforts and accelerating the discovery of novel materials.
DFT calculations can be used to predict the ground-state geometries, electronic properties (such as HOMO-LUMO energy levels), and vibrational frequencies of new azo derivatives. This information is crucial for understanding the structure-property relationships and for designing molecules with desired electronic characteristics. researchgate.netmdpi.com TD-DFT, on the other hand, is employed to calculate the excited-state properties, including absorption and emission spectra, and to elucidate the nature of electronic transitions. mdpi.comscirp.orgresearchgate.netrsc.orgchemrxiv.org This is particularly important for predicting the color and photophysical behavior of new dyes.
Computational studies can also be used to model the photo-isomerization pathways of azo compounds, helping to understand the factors that govern the efficiency and speed of the photoswitching process. acs.org Furthermore, theoretical modeling can aid in understanding the interactions between the azo dye and its environment, such as solvent effects or its binding to nanomaterials. researchgate.net The combination of experimental and theoretical approaches provides a powerful strategy for the rational design of functional materials based on this compound.
Challenges and Opportunities in Fundamental Research of Azo Compounds
Despite the significant progress in the field of azo compounds, several challenges and opportunities remain in their fundamental research.
Challenges:
Synthesis and Purification: The synthesis of complex azo derivatives can be challenging, often requiring multi-step procedures with potential for side reactions. anjs.edu.iqzienjournals.com Purification of the final products to a high degree is often necessary for reliable characterization and device applications.
Photochemical Stability: While the photo-isomerization of azo compounds is a key feature, prolonged irradiation can sometimes lead to irreversible photodegradation, limiting the long-term stability of devices. acs.org Understanding and mitigating these degradation pathways is a critical challenge.
Controlling Solid-State Properties: The properties of azo compounds in the solid state can be significantly different from those in solution due to intermolecular interactions and crystal packing effects. Controlling the aggregation and morphology of thin films to achieve desired properties remains a challenge.
Theoretical Modeling of Complex Systems: Accurately modeling the behavior of azo compounds in complex environments, such as in polymer matrices or on nanoparticle surfaces, requires sophisticated computational methods that can account for the intricate interplay of various factors.
Opportunities:
Development of Novel Synthetic Methodologies: There is a continuing need for the development of more efficient, selective, and environmentally friendly synthetic methods for azo compounds. mdpi.comresearchgate.net The use of functional nanomaterials as catalysts in azo compound synthesis is an emerging and promising area. mdpi.com
Exploring New Applications: The unique properties of azo compounds make them promising candidates for a wide range of emerging applications, including molecular machines, high-density data storage, and smart textiles.
Advanced Characterization Techniques: The application of cutting-edge characterization techniques, such as single-molecule spectroscopy and ultrafast electron diffraction, can provide unprecedented insights into the fundamental photophysics of azo compounds.
Synergy between Experiment and Theory: A closer collaboration between experimentalists and theorists will be crucial for the rational design of new azo-based materials with tailored properties. Theoretical predictions can guide synthetic efforts, while experimental results can validate and refine theoretical models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-N,N-Diethylaminophenylazo)aniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves diazotization of 4-N,N-diethylaminophenylamine followed by coupling with aniline derivatives. Key steps include:
- Diazotization : Use NaNO₂ in acidic media (e.g., HCl) at 0–5°C to form the diazonium salt.
- Coupling : React the diazonium salt with aniline under alkaline conditions (pH 8–10) to stabilize the azo bond.
- Optimization : Adjust stoichiometry, temperature, and pH to minimize side products like sulfoxides or sulfones (common in analogous azo syntheses) .
- Characterization : Monitor reaction progress via TLC and UV-Vis spectroscopy (azo group absorption ~450 nm).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., diethylamino group δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N-CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-Ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. SHELX is robust for resolving π-π stacking in aromatic systems .
- UV-Vis : Confirm azo chromophore integrity via λmax shifts under varying pH .
Q. How should researchers ensure the stability and purity of this compound during storage and experiments?
- Methodological Answer :
- Storage : Protect from light (azo groups are photosensitive) in amber vials under inert gas (N₂/Ar). Use desiccants to prevent hydrolysis .
- Purity Checks : Regular HPLC analysis with C18 columns (acetonitrile/water mobile phase) to detect degradation products.
- Handling : Conduct reactions under controlled atmospheres (e.g., gloveboxes) to avoid oxidation of the diethylamino group .
Advanced Research Questions
Q. How do the azo and diethylamino groups influence the electronic and photophysical properties of this compound?
- Methodological Answer :
- Electronic Effects : The diethylamino group is electron-donating, enhancing conjugation with the azo bond. This increases λmax in UV-Vis and stabilizes the excited state in photochemical studies.
- Reactivity : The azo group enables redox activity; cyclic voltammetry can reveal reduction potentials (e.g., azo → hydrazine at ~-0.5 V vs. Ag/AgCl). Compare with analogs like 4-(methylsulfonyl)aniline to isolate substituent effects .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals and predict charge-transfer behavior .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts in synthesis or anomalous spectroscopic results?
- Methodological Answer :
- Byproduct Analysis : Employ LC-MS/MS to identify side products (e.g., sulfones from overoxidation). Optimize reaction quenching (e.g., rapid neutralization) .
- Data Cross-Validation : Combine XRD (for crystal packing) with solid-state NMR to reconcile discrepancies in substituent orientation .
- Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate reaction conditions (pH, temperature) with yield/purity trends .
Q. What role can computational chemistry play in predicting the biological or material science applications of this compound?
- Methodological Answer :
- Docking Studies : Simulate interactions with biological targets (e.g., COX-2 enzymes) using AutoDock Vina. Compare with triazole derivatives (e.g., 4-(4-methyltriazol-3-yl)aniline) to assess binding affinity .
- Material Properties : Calculate polarizability (via Gaussian) to predict nonlinear optical (NLO) potential for photonic applications.
- Machine Learning : Train models on analogous compounds (e.g., 4-(trifluoromethoxy)aniline) to forecast solubility or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
